2-Naphthalenesulfonic acid, 5-amino-1-hydroxy-
CAS No.: 58596-07-9
Cat. No.: VC1965078
Molecular Formula: C10H9NO4S
Molecular Weight: 239.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58596-07-9 |
|---|---|
| Molecular Formula | C10H9NO4S |
| Molecular Weight | 239.25 g/mol |
| IUPAC Name | 5-amino-1-hydroxynaphthalene-2-sulfonic acid |
| Standard InChI | InChI=1S/C10H9NO4S/c11-8-3-1-2-7-6(8)4-5-9(10(7)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) |
| Standard InChI Key | WIBJYEYYELZZGS-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=C2O)S(=O)(=O)O)C(=C1)N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2O)S(=O)(=O)O)C(=C1)N |
Introduction
Fundamental Properties and Identification
2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- is a naphthalene derivative containing three key functional groups: a hydroxyl group at position 1, an amino group at position 5, and a sulfonic acid group at position 2. This arrangement of functional groups contributes to its unique chemical behavior and applications.
Basic Identification Data
The compound is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 58596-07-9 |
| Molecular Formula | C10H9NO4S |
| Molecular Weight | 239.25 g/mol |
| IUPAC Name | 5-amino-1-hydroxynaphthalene-2-sulfonic acid |
| Creation Date (PubChem) | August 8, 2005 |
| Last Modified (PubChem) | April 5, 2025 |
This aromatic compound possesses multiple functional groups that can engage in various chemical interactions, making it valuable for research applications .
Synonyms and Alternative Nomenclature
The compound is known by several names in scientific literature and commercial contexts:
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5-amino-1-hydroxynaphthalene-2-sulfonic acid
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5-Amino-1-hydroxy-2-naphthalenesulfonic acid
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2-Naphthalenesulfonic acid, 5-amino-1-hydroxy-
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EINECS 261-354-1
This diversity in nomenclature reflects both historical naming conventions and variations in naming systems across different regions and applications.
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- is crucial for its effective application in research and industrial processes.
Physical Properties
The compound exhibits the following physical characteristics:
| Property | Value | Method |
|---|---|---|
| Physical State | Solid | Observed |
| Density | 1.627±0.06 g/cm³ | Predicted |
| Topological Polar Surface Area | 109 Ų | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Donor Count | 3 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |
These physical properties influence how the compound behaves in various solvents and reaction conditions .
Chemical Properties
The chemical properties of the compound include:
| Property | Value | Method |
|---|---|---|
| XLogP3-AA | 1.4 | Computed by XLogP3 3.0 |
| pKa | -0.40±0.40 | Predicted |
| Exact Mass | 239.02522894 Da | Computed by PubChem 2.2 |
| Complexity | 350 | Computed by Cactvs 3.4.8.18 |
The compound features three reactive functional groups that contribute to its chemical behavior:
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The hydroxyl group (-OH) at position 1 can participate in hydrogen bonding and undergo substitution reactions
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The amino group (-NH2) at position 5 can undergo diazotization reactions and form dyes
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The sulfonic acid group (-SO3H) at position 2 confers water solubility and acidity
Structural Characteristics
Molecular Structure
The 2D structure of 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- consists of a naphthalene backbone with three functional groups arranged in specific positions. The naphthalene core provides aromaticity and structural rigidity, while the functional groups determine reactivity patterns.
The compound can be represented by several notation systems:
| Notation Type | Representation |
|---|---|
| SMILES | C1=CC2=C(C=CC(=C2O)S(=O)(=O)O)C(=C1)N |
| InChI | InChI=1S/C10H9NO4S/c11-8-3-1-2-7-6(8)4-5-9(10(7)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) |
| InChIKey | WIBJYEYYELZZGS-UHFFFAOYSA-N |
The functional groups are positioned in a manner that allows for specific chemical reactions and interactions with biological targets .
Structural Comparisons
The compound belongs to a family of amino-hydroxy-naphthalene-sulfonic acids, which differ in the positions of their functional groups. The specific arrangement of functional groups in 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- distinguishes it from related compounds:
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The -OH group at position 1 and -SO3H group at position 2 are in ortho relationship
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The -NH2 group at position 5 is located in the second ring of the naphthalene structure
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This structural arrangement contributes to its specific chemical reactivity and applications
Synthesis Methods
Historical Synthesis
Biochemical and Cellular Effects
Enzyme Interactions
The compound exhibits significant interactions with enzymes, particularly nitrate reductase:
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Enzyme Activity Modulation: It can influence the activity of nitrate reductase, which plays a crucial role in the reduction of nitrate to nitrite in anaerobic bacteria
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Binding Mechanisms: The compound exerts its effects through binding interactions with biomolecules, potentially inhibiting or activating enzyme functions
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Nitrate Reductase Synthesis: It plays a role in nitrate reductase synthesis by facilitating enzyme activity through specific molecular interactions
Cellular Effects
At the cellular level, 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- demonstrates various effects:
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Cell Signaling: The compound influences cell signaling pathways, although detailed mechanisms remain to be fully elucidated
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Gene Expression: It may modulate gene expression through interactions with regulatory proteins
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Dose-Dependent Effects: Lower doses may enhance enzyme activity or modulate cellular processes, while higher doses can potentially cause toxic effects, including damage to cellular structures and disruption of metabolic pathways
Related Compounds
Isomeric and Structurally Similar Compounds
Several related compounds share structural similarities with 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy-:
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1-Amino-2-naphthol-6-sulfonic acid (CAS: 5639-34-9): This isomer has a different arrangement of the same functional groups
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1-Hydroxy-6-amino-3-naphthalenesulfonic acid (CAS: 87-02-5): Also known as J acid or Isogamma acid, this compound features a different positioning of the sulfonic acid group
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5-Amino-2-naphthalenesulfonic acid (CAS: 119-79-9): This related compound lacks the hydroxyl group but maintains the amino and sulfonic acid groups
Structure-Activity Relationships
The positioning of functional groups in naphthalene-derived compounds significantly impacts their chemical properties and applications:
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Sulfonation Position: The position of the sulfonic acid group affects water solubility and acid strength
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Hydroxyl Position: The location of the hydroxyl group impacts hydrogen bonding capabilities and reactivity
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Amino Position: The position of the amino group influences its ability to undergo diazotization and form dyes
Research indicates that in 1-napthol and 1-naphthylamine-sulphonic acids, the sulphonic acid groups may be placed in order of resistance to hydrolysis: 8-5-6-7-3-2- .
| Parameter | Specification |
|---|---|
| Purity | Often ≥99% |
| Packaging | Typically 1kg/bag or 101kg/drum, customizable |
| Storage Recommendations | Keep in cool, dry place |
| Transportation | Available by air or sea |
| Research Use | For research use only, not for human or veterinary use |
Commercial suppliers emphasize quality control measures, including professional production processes and quality inspection to ensure product consistency and reliability .
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